1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 1105195-60-5
VCID: VC3345611
InChI: InChI=1S/C11H10N2O2S/c16-11-12-3-4-13(11)6-8-1-2-9-10(5-8)15-7-14-9/h1-5H,6-7H2,(H,12,16)
SMILES: C1OC2=C(O1)C=C(C=C2)CN3C=CNC3=S
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol

1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol

CAS No.: 1105195-60-5

Cat. No.: VC3345611

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol - 1105195-60-5

Specification

CAS No. 1105195-60-5
Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thione
Standard InChI InChI=1S/C11H10N2O2S/c16-11-12-3-4-13(11)6-8-1-2-9-10(5-8)15-7-14-9/h1-5H,6-7H2,(H,12,16)
Standard InChI Key IMWXIXGERSIQHM-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CN3C=CNC3=S
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CN3C=CNC3=S

Introduction

Chemical Properties and Structure

Molecular Structure

The molecular architecture of 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol comprises three key structural components: an imidazole ring bearing a thiol group at position 2, a benzodioxole group, and a methylene bridge connecting these moieties. The compound's structure can be visualized as having the imidazole-2-thiol core with the nitrogen at position 1 substituted by the benzodioxol-5-ylmethyl group .

As mentioned previously, this compound exhibits tautomerism, existing in equilibrium between the thiol form (1H-imidazole-2-thiol) and the thione form (1,3-dihydro-2H-imidazole-2-thione). This tautomeric behavior is characteristic of many heterocyclic compounds containing the N-C-S motif, similar to what is observed in benzimidazole-2-thiol derivatives .

Physical and Chemical Properties

Table 1: Key Properties of 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol

PropertyValue/Description
CAS Number1105195-60-5
Molecular FormulaC₁₁H₁₀N₂O₂S
AppearanceSolid (inferred from similar compounds)
SolubilityLimited water solubility; soluble in organic solvents
Functional GroupsThiol/thione, imidazole, methylenedioxy
Tautomeric FormsThiol (1H-imidazole-2-thiol) and thione (1,3-dihydro-2H-imidazole-2-thione)

The chemical reactivity of this compound is largely determined by its functional groups. The thiol/thione group is likely to participate in reactions typical of sulfur-containing compounds, including oxidation, alkylation, and metal coordination. The imidazole ring contributes nucleophilic sites, particularly at the nitrogen atoms, which can participate in various reactions including alkylation and acylation processes.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol likely follows pathways similar to those used for related compounds. Based on the synthesis of similar heterocyclic compounds, potential synthetic routes may include:

  • N-alkylation of imidazole-2-thiol with an appropriate benzodioxole derivative such as 1,3-benzodioxol-5-ylmethyl halide.

  • Formation of the imidazole-2-thiol core followed by introduction of the benzodioxol-5-ylmethyl group.

These approaches are consistent with the synthetic methodologies employed for similar heterocyclic compounds containing imidazole or benzimidazole cores with thiol functionalities .

Example Synthesis Pathway

Drawing from synthetic procedures for related compounds, a potential synthesis pathway might involve:

  • Preparation or commercial acquisition of imidazole-2-thiol.

  • Reaction with 1,3-benzodioxol-5-ylmethyl halide (commonly the chloride or bromide) in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF.

  • Purification by crystallization or chromatographic methods.

This approach is analogous to the synthesis of benzimidazole-2-thione derivatives described in the literature, where alkylation reactions are performed using potassium carbonate in acetone .

Table 2: Comparison of Synthetic Approaches for Similar Heterocyclic Compounds

Starting MaterialAlkylating AgentConditionsProductReference
1H-benzo[d]imidazole-2(3H)-thioneAlkyl halidesK₂CO₃, acetoneN-alkylated benzimidazole-2-thiones
2-mercapto-5-aminobenzimidazole2,5-dimethoxytetrahydrofuranSodium acetate, acetic acid, water5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol

Applications and Research Focus

Structure-Activity Relationships

The biological activity of 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol would likely be influenced by its structural components:

  • The imidazole-2-thiol core may contribute to potential enzyme inhibitory activities through interactions with protein active sites, particularly those containing metal ions.

  • The benzodioxole moiety, a common structural feature in many bioactive compounds, may enhance certain pharmacokinetic properties and influence receptor binding.

  • The methylene bridge connecting these groups provides conformational flexibility that could be important for optimal binding to biological targets.

Understanding these structure-activity relationships would be crucial for any future optimization of this compound for specific pharmaceutical applications.

Comparative Analysis with Related Compounds

Structural Analogues

1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol shares structural similarities with several compounds that have been more extensively studied:

  • 5-methoxy-1H-benzo[d]imidazole-2-thiol, which contains a similar heterocyclic core with a thiol group but differs in the nature of the substituent .

  • 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol, which is used as a pharmaceutical intermediate in the synthesis of gastric and ulcer drugs .

  • Various N-substituted benzimidazole-2-thione derivatives that have been synthesized and characterized for their potential biological activities .

Table 3: Comparison of 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol with Related Compounds

CompoundCore StructureKey SubstituentsKnown Applications
1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiolImidazole-2-thiolBenzodioxol-5-ylmethyl at N-1Under investigation
5-methoxy-1H-benzo[d]imidazole-2-thiolBenzimidazole-2-thiolMethoxy at position 5Chemical research
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiolBenzimidazole-2-thiolPyrrolyl at position 5Pharmaceutical intermediate
5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiolsBenzimidazole-2-thiolArylideneamino at position 5α-glucosidase inhibitors

Pharmacological Comparison

The pharmacological properties of 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol may be inferred from related compounds:

  • Inhibitory Activity: Similar to how certain 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs exhibit potent inhibition of nitric oxide formation with high selectivity for inducible nitric oxide synthase (iNOS) , our target compound might demonstrate enzyme inhibitory properties.

  • Potential Therapeutic Applications: By analogy with 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols, which show excellent inhibitory activity against α-glucosidase , 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol might exhibit similar enzyme-targeting capabilities.

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